
4-Bromo-2-fluoro-N-isopropylbenzamide
Descripción general
Descripción
4-Bromo-2-fluoro-N-isopropylbenzamide is a versatile chemical compound that is widely used in laboratory experiments due to its unique properties. It is a brominated fluorinated benzoic acid amide, and its synthesis requires several steps. In addition, this compound has a wide range of applications in scientific research, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Practical Synthesis of Biphenyl Derivatives : A study detailed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcasing the relevance of bromo-fluoro compounds in pharmaceutical synthesis (Qiu et al., 2009).
Cocrystal Formation : Research on 4-Bromobenzamide and its interaction with n-Alkanedicarboxylic acids revealed insights into halogen...halogen interactions in cocrystals, important for designing pharmaceutical cocrystals with desired properties (Tothadi et al., 2013).
Photocatalysis and Material Science
Fluorinated Liquid Crystals : A critical review discussed the properties and applications of fluorinated liquid crystals, highlighting the influence of fluorine atoms on the material's characteristics, which is relevant for the design of advanced materials and displays (Hird, 2007).
g-C3N4-Based Photocatalysts : An article reviewed the use of g-C3N4-based photocatalysts in environmental and energy applications, suggesting potential areas where bromo-fluoro compounds could contribute to the development of efficient photocatalytic materials (Wen et al., 2017).
Toxicology and Environmental Impact
Toxicity of Organic Fluorophores : A literature review on the toxicity of organic fluorophores, used in molecular imaging, stressed the importance of evaluating the safety of fluorinated compounds before clinical application, relevant for designing non-toxic diagnostic agents (Alford et al., 2009).
Environmental Degradation of Brominated Compounds : Another review focused on the transformation and degradation of tetrabromobisphenol A and its derivatives, underscoring the environmental impact and the need for understanding the fate of brominated flame retardants in nature (Liu et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZFSVKPKOLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640969 | |
| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877383-76-1 | |
| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)
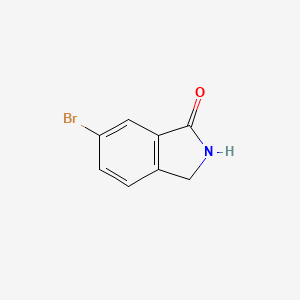
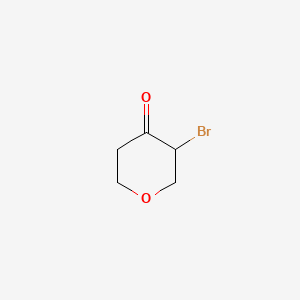

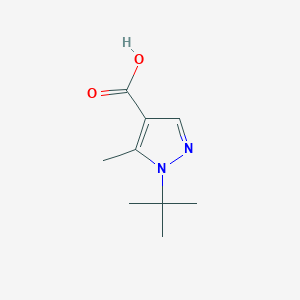

![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)


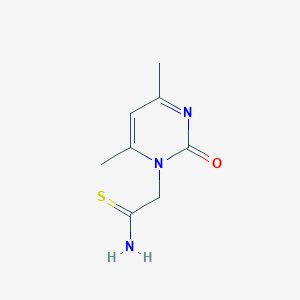

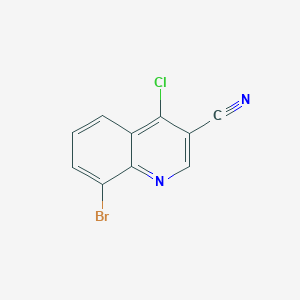
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

